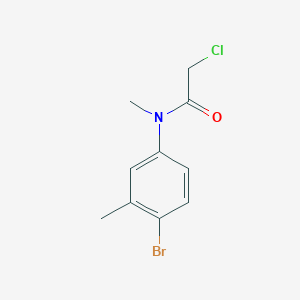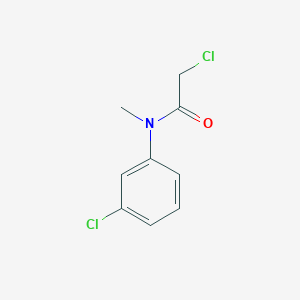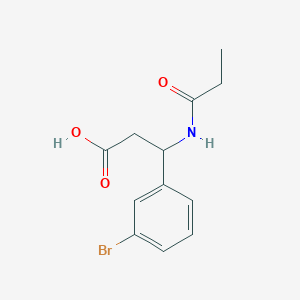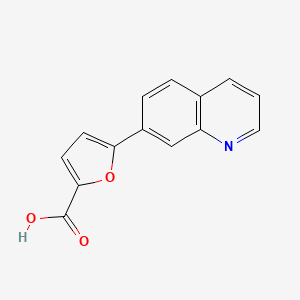
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is a chemical compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties that make it suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide has been shown to have various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. It also has anti-inflammatory properties, which make it suitable for the treatment of various inflammatory diseases. Additionally, it has been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is its unique properties that make it suitable for various applications in scientific research. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are various future directions for the use of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide in scientific research. One potential direction is the development of new and more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is a chemical compound that has various applications in scientific research. Its unique properties make it suitable for various applications, including organic synthesis, the preparation of biologically active compounds, and the treatment of various diseases. However, its potential toxicity requires careful handling and disposal. Further studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide involves the reaction of 4-bromo-3-methylbenzoic acid with thionyl chloride to form 4-bromo-3-methylbenzoyl chloride. The resulting compound is then reacted with N-methylacetamide to produce N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide is widely used in scientific research for its various applications. It is commonly used as a reagent in organic synthesis, especially in the preparation of amides and peptides. It is also used as a starting material in the synthesis of various biologically active compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-chloro-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-7-5-8(3-4-9(7)11)13(2)10(14)6-12/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJWMNBMXYWBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)


![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)

![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
